molecular formula C11H10ClN3 B13284018 6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine

6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine

Cat. No.: B13284018
M. Wt: 219.67 g/mol
InChI Key: BMLHORWIRBOFGJ-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridin-3-amine and pyridin-4-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Procedure: The 6-chloropyridin-3-amine is dissolved in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Pyridin-4-ylmethyl chloride is then added dropwise to the solution, and the mixture is stirred at an elevated temperature (typically 80-100°C) for several hours.

    Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine rings can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as DMF or ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridin-3-amines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials due to its electronic properties.

    Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

    Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices.

Comparison with Similar Compounds

6-Chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine can be compared with other similar compounds:

    6-Chloro-N-(pyridin-3-ylmethyl)pyridin-3-amine: Similar structure but with the pyridin-3-ylmethyl group attached to the nitrogen atom.

    6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine: Similar structure but with the pyridin-2-ylmethyl group attached to the nitrogen atom.

    6-Chloro-N-(pyridin-4-ylmethyl)pyridin-2-amine: Similar structure but with the chlorine atom at the 2nd position of the pyridine ring.

Uniqueness

The unique positioning of the chlorine atom and the pyridin-4-ylmethyl group in this compound imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H10ClN3/c12-11-2-1-10(8-15-11)14-7-9-3-5-13-6-4-9/h1-6,8,14H,7H2

InChI Key

BMLHORWIRBOFGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=CC=NC=C2)Cl

Origin of Product

United States

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